Roxarsone
Overview
Description
It has been widely used in the poultry industry as a feed additive to promote weight gain, improve feed efficiency, and prevent coccidiosis, a parasitic disease in poultry . Despite its benefits in animal husbandry, the use of roxarsone has raised environmental and health concerns due to its potential to degrade into more toxic inorganic arsenic compounds .
Mechanism of Action
Target of Action
Roxarsone is an organoarsenic compound that is primarily added to poultry feed . The primary targets of this compound are coccidian parasites found in poultry . By acting against these parasites, this compound helps to improve the overall health and productivity of the poultry .
Mode of Action
It is known that the compound interacts with its targets (coccidian parasites) in a way that inhibits their growth and proliferation . This results in improved weight gain and feed efficiency in poultry .
Biochemical Pathways
Studies suggest that this compound may be transformed into more toxic inorganic arsenics in the environment . This transformation process could potentially affect various biochemical pathways, particularly those related to arsenic metabolism .
Biochemical Analysis
Biochemical Properties
Roxarsone interacts with various biomolecules in its biochemical reactions. It is known to undergo degradation, resulting in the production of inorganic arsenic species such as arsenate (As(V)), arsenite (As(III)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA) . The transformation of this compound and its metabolites is influenced by various factors, including microorganisms, light, and ions .
Cellular Effects
This compound and its metabolites have significant effects on various types of cells and cellular processes. For instance, high concentrations of this compound have been found to inhibit biological phosphorus removal and denitrification in wastewater treatment plants, affecting the activities of key enzymes and reducing the relative abundance of microorganisms responsible for biological nutrient removal .
Molecular Mechanism
The molecular mechanism of this compound involves its degradation into more toxic inorganic arsenics. This degradation is mediated by reactive oxygen species generated through this compound self-sensitization under irradiation . High concentrations of this compound can inhibit the synthesis and subsequent oxidation of intracellular polyhydroxyalkanoate, reducing the efficiencies of aerobic phosphorus uptake and denitrification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Short-term and long-term exposure to low concentrations of this compound has been found to have a negligible influence on nitrogen and phosphorus removal. High concentrations of this compound seriously inhibit biological phosphorus removal and denitrification .
Dosage Effects in Animal Models
This compound is used in the poultry industry at levels of 20–50 mg/kg to improve feed efficiency and promote weight gain . Most of the this compound is excreted unchanged in manure, leading to potential environmental contamination .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is degraded into inorganic arsenic species such as arsenate (As(V)), arsenite (As(III)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA) . These metabolites can accumulate in plants and pose potential risks to the environment .
Transport and Distribution
This compound and its metabolites can be transported and distributed within cells and tissues. For instance, this compound in livestock and poultry wastewater enters wastewater treatment plants, where it affects the performance of biological nitrogen and phosphorus removal .
Subcellular Localization
It is known that this compound and its metabolites can accumulate in various cellular compartments, affecting cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Roxarsone can be synthesized through the nitration and diazotization of arsanilic acid.
Industrial Production Methods
In industrial settings, this compound is produced by blending it with calcite powder to create poultry feed premixes. The compound is available in various concentrations, including 5%, 20%, and 50% .
Chemical Reactions Analysis
Types of Reactions
Roxarsone undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form 3-amino-4-hydroxybenzene arsonic acid.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Strong acids like hydrochloric acid and bases like sodium hydroxide are typically used.
Major Products Formed
Oxidation: Arsenate (As(V)) and arsenite (As(III)).
Reduction: 3-amino-4-hydroxybenzene arsonic acid.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Roxarsone has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of organoarsenic compounds in different chemical reactions.
Biology: Investigated for its effects on microbial communities and its role in microbial reduction processes.
Industry: Widely used in the poultry industry to promote growth and prevent diseases.
Comparison with Similar Compounds
Roxarsone is one of several organoarsenic compounds used in animal husbandry. Similar compounds include:
Arsanilic acid: Used as a feed additive with similar growth-promoting effects.
Carbarsone: Another organoarsenic compound used in poultry feed.
Uniqueness
This compound is unique due to its specific structure, which includes a nitro group and a hydroxyl group on the aromatic ring. This structure allows it to undergo specific chemical reactions and provides its unique properties as a feed additive .
Properties
IUPAC Name |
(4-hydroxy-3-nitrophenyl)arsonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6AsNO6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,9H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVJITFPVVRMHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6AsNO6 | |
Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |
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DSSTOX Substance ID |
DTXSID9020956 | |
Record name | 4-Hydroxy-3-nitrophenylarsonic acid | |
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Molecular Weight |
263.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-hydroxy-3-nitrophenyl arsonic acid appears as pale yellow crystals or light tan powder. (NTP, 1992), Pale yellow solid; [Merck Index] Fine yellow crystals; [MSDSonline], Solid | |
Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |
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Record name | Roxarsone | |
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Record name | Roxarsone | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Slightly sol in cold water; freely sol in methanol, ethanol, acetic acid, acetone, alkalies; sol in about 30 parts boiling water; insol in ether, ethyl acetate; sparingly sol in dil mineral acids. | |
Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |
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Record name | 3-NITRO-4-HYDROXYPHENYLARSONIC ACID | |
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Color/Form |
Tufts of pale-yellow needles or rhombohedral plates from water, Pale-yellow crystals | |
CAS No. |
121-19-7 | |
Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |
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Record name | Roxarsone | |
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Record name | Arsonic acid, As-(4-hydroxy-3-nitrophenyl)- | |
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Record name | 4-Hydroxy-3-nitrophenylarsonic acid | |
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Record name | 3-NITRO-4-HYDROXYPHENYLARSONIC ACID | |
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Melting Point |
greater than 572 °F (NTP, 1992), 300 °C | |
Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |
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Retrosynthesis Analysis
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